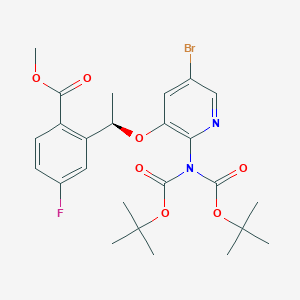
Methyl (R)-2-(1-((2-(bis(tert-butoxycarbonyl)amino)-5-bromopyridin-3-yl)oxy)ethyl)-4-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[(1R)-1-[[2-[bis(tert-butoxycarbonyl)amino]-5-bromo-3-pyridyl]oxy]ethyl]-4-fluoro-benzoate: is a complex organic compound with the molecular formula C25H30BrFN2O7 and a molecular weight of 569.42 g/mol . This compound is characterized by the presence of multiple functional groups, including a methyl ester, a fluoro-substituted benzene ring, and a pyridine ring with tert-butoxycarbonyl-protected amino groups. It is used in various chemical and biological research applications due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[(1R)-1-[[2-[bis(tert-butoxycarbonyl)amino]-5-bromo-3-pyridyl]oxy]ethyl]-4-fluoro-benzoate typically involves multiple steps. One common approach includes the following steps:
Formation of the Pyridine Intermediate:
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process . These systems allow for better control of reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-[(1R)-1-[[2-[bis(tert-butoxycarbonyl)amino]-5-bromo-3-pyridyl]oxy]ethyl]-4-fluoro-benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Deprotection Reactions: The tert-butoxycarbonyl (Boc) protecting groups can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA), to reveal the free amino groups.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Deprotection Reactions: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard reagent for Boc deprotection.
Major Products:
Substitution Reactions: The major products depend on the nucleophile used. For example, substitution with an amine would yield an amino-substituted pyridine derivative.
Deprotection Reactions: The major product is the free amine derivative of the compound.
Scientific Research Applications
Chemistry:
Synthetic Intermediates: The compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology and Medicine:
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry:
Mechanism of Action
The mechanism of action of Methyl 2-[(1R)-1-[[2-[bis(tert-butoxycarbonyl)amino]-5-bromo-3-pyridyl]oxy]ethyl]-4-fluoro-benzoate is largely dependent on its interaction with biological targets. The compound can act as an inhibitor or modulator of specific enzymes or receptors due to its ability to form stable complexes with these proteins. The presence of the fluoro and bromo substituents, as well as the Boc-protected amino groups, can enhance its binding affinity and specificity .
Comparison with Similar Compounds
- Methyl 2-[(1R)-1-[[2-[bis(tert-butoxycarbonyl)amino]-5-chloro-3-pyridyl]oxy]ethyl]-4-fluoro-benzoate
- Methyl 2-[(1R)-1-[[2-[bis(tert-butoxycarbonyl)amino]-5-iodo-3-pyridyl]oxy]ethyl]-4-fluoro-benzoate
Uniqueness:
- The presence of the bromo substituent in Methyl 2-[(1R)-1-[[2-[bis(tert-butoxycarbonyl)amino]-5-bromo-3-pyridyl]oxy]ethyl]-4-fluoro-benzoate provides unique reactivity compared to its chloro or iodo analogs. Bromine is a better leaving group than chlorine but less reactive than iodine, offering a balance between stability and reactivity .
Properties
Molecular Formula |
C25H30BrFN2O7 |
|---|---|
Molecular Weight |
569.4 g/mol |
IUPAC Name |
methyl 2-[(1R)-1-[2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-bromopyridin-3-yl]oxyethyl]-4-fluorobenzoate |
InChI |
InChI=1S/C25H30BrFN2O7/c1-14(18-12-16(27)9-10-17(18)21(30)33-8)34-19-11-15(26)13-28-20(19)29(22(31)35-24(2,3)4)23(32)36-25(5,6)7/h9-14H,1-8H3/t14-/m1/s1 |
InChI Key |
FAFFSZMEALJWAG-CQSZACIVSA-N |
Isomeric SMILES |
C[C@H](C1=C(C=CC(=C1)F)C(=O)OC)OC2=C(N=CC(=C2)Br)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)C(=O)OC)OC2=C(N=CC(=C2)Br)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















